Diethyl (2R)-2-ethyl-3-oxobutanedioate

Description

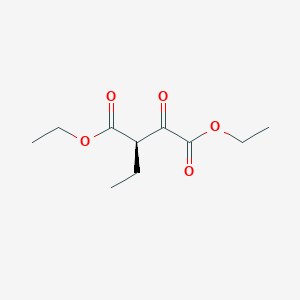

Diethyl (2R)-2-ethyl-3-oxobutanedioate (IUPAC name: diethyl 2-ethyl-3-oxobutanedioate, PubChem CID: N/A) is a chiral diester featuring a ketone group at the 3-position and an ethyl substituent at the stereochemically defined 2R position. Its structure (C10H16O5, InChI Key: JWSAJONARKIICO-UHFFFAOYSA-N) enables diverse reactivity, particularly in asymmetric synthesis and as a precursor for bioactive molecules .

Properties

CAS No. |

64864-53-5 |

|---|---|

Molecular Formula |

C10H16O5 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

diethyl (2R)-2-ethyl-3-oxobutanedioate |

InChI |

InChI=1S/C10H16O5/c1-4-7(9(12)14-5-2)8(11)10(13)15-6-3/h7H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

JWSAJONARKIICO-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@H](C(=O)C(=O)OCC)C(=O)OCC |

Canonical SMILES |

CCC(C(=O)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2R)-2-ethyl-3-oxobutanedioate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of diethyl malonate with a weak base to form an enolate, which then undergoes alkylation with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and an alkyl halide under controlled temperatures .

Industrial Production Methods

Industrial production of this compound often involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst. This method ensures high yields and purity of the final product. The reaction is typically carried out under reflux conditions to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2R)-2-ethyl-3-oxobutanedioate undergoes various types of chemical reactions, including:

Alkylation: The enolate form of the compound can react with alkyl halides to form new carbon-carbon bonds.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form ketones.

Common Reagents and Conditions

Alkylation: Alkyl halides and alkoxide bases are commonly used.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Decarboxylation: Heating under acidic conditions is typically used.

Major Products Formed

Alkylation: Alkylated malonic esters.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Ketones.

Scientific Research Applications

Diethyl (2R)-2-ethyl-3-oxobutanedioate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Utilized in the synthesis of active pharmaceutical ingredients.

Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl (2R)-2-ethyl-3-oxobutanedioate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can undergo nucleophilic addition to various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the formation of enolate intermediates and their subsequent reactions with alkyl halides and other electrophiles .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its ethyl-ketone-diester framework. Below is a systematic comparison with structurally related esters and ketones:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Key Structural Features | Reactivity/Applications | Reference |

|---|---|---|---|

| Diethyl (2R)-2-ethyl-3-oxobutanedioate | (2R)-ethyl, 3-oxo, diester | Asymmetric synthesis; chiral intermediates | |

| Ethyl 2-benzylidene-3-oxobutanoate | Benzylidene group (conjugated enone) | Michael acceptors; photochemical reactions | |

| Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | Hydroxyimino group (tautomerism possible) | Medicinal chemistry; enzyme inhibition | |

| Diethyl 2-hydroxy-3-methylsuccinate | Hydroxyl group (2R,3R stereochemistry) | Hydrogen-bonding interactions; biopolymers | |

| Ethyl 2-(2-methylbenzyl)-3-oxobutanoate | 2-methylbenzyl (aromatic substituent) | Enhanced π-π interactions; drug design | |

| Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate | Dual cyanoethyl groups (electron-withdrawing) | Stabilized enolates; polymer chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.